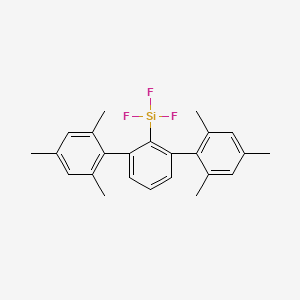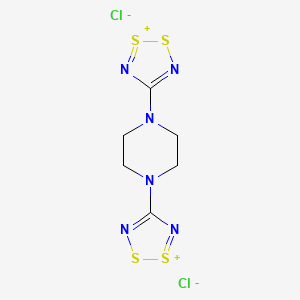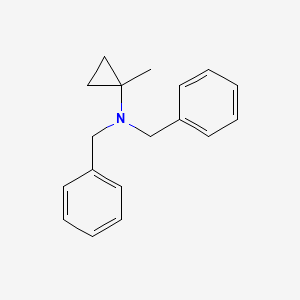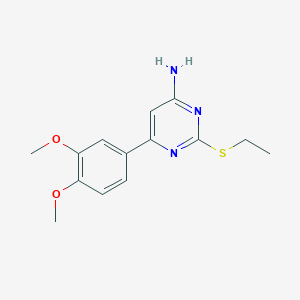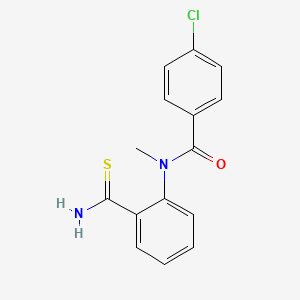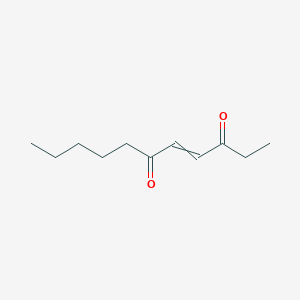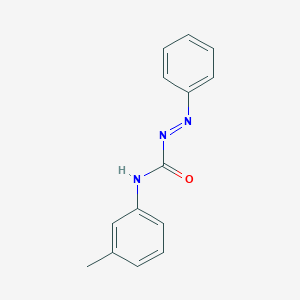
Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- is a chemical compound with significant applications in various fields, including medicinal chemistry and materials science. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Méthodes De Préparation
The synthesis of Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- can be achieved through several routes. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is typically carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions and high yields . Another method involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride, followed by reduction with hydrogen to obtain the desired product .
Analyse Des Réactions Chimiques
Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It serves as a building block for the development of new pharmaceuticals.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- can be compared with other similar compounds, such as N-(3-Amino-4-methylphenyl)benzamide. While both compounds share structural similarities, Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- has unique properties that make it more suitable for certain applications, such as higher selectivity in specific reactions and better yields in industrial production .
Comparaison Avec Des Composés Similaires
- N-(3-Amino-4-methylphenyl)benzamide
- N-(4-methyl-3-nitrophenyl)benzamide
Propriétés
Numéro CAS |
178913-13-8 |
|---|---|
Formule moléculaire |
C14H13N3O |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
1-(3-methylphenyl)-3-phenyliminourea |
InChI |
InChI=1S/C14H13N3O/c1-11-6-5-9-13(10-11)15-14(18)17-16-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,18) |
Clé InChI |
PDBOZZBIWZXNTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


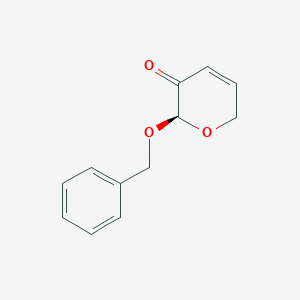
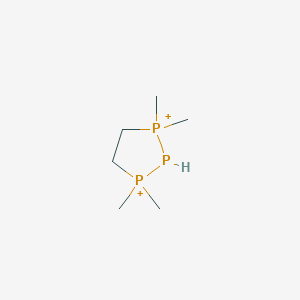


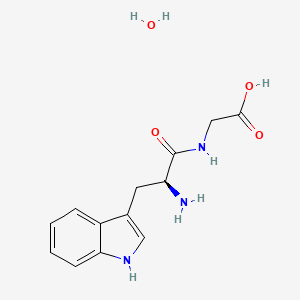
![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
